Dobutamine Hydrochloride

Catalog No.
S526472
CAS No.
49745-95-1
M.F
C18H24ClNO3
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dobutamine Hydrochloride

CAS Number

49745-95-1

Product Name

Dobutamine Hydrochloride

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H

InChI Key

BQKADKWNRWCIJL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Dobucor, Dobuject, Dobutamin Fresenius, Dobutamin Hexal, Dobutamin ratiopharm, Dobutamin Solvay, Dobutamin-ratiopharm, Dobutamina Inibsa, Dobutamina Rovi, Dobutamine, Dobutamine (+)-Isomer, Dobutamine Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Phosphate (1:1) Salt, (-)-Isomer, Dobutamine Tartrate, Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer, Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer, Dobutamine, (-)-Isomer, Dobutamine, Phosphate (1:1) Salt (+)-Isomer, Dobutrex, Hydrobromide, Dobutamine, Hydrochloride, Dobutamine, Lactobionate, Dobutamine, Lilly 81929, Oxiken, Posiject, Tartrate, Dobutamine

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

The exact mass of the compound Dobutamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dobutamine Hydrochloride (CAS 49745-95-1) is a synthetic catecholamine and a direct-acting inotropic agent primarily utilized for its β1-adrenergic receptor agonist properties. As a racemic mixture, its (+)- and (-)-enantiomers exert complex, balanced effects on α1 and β2 receptors, culminating in a net increase in myocardial contractility with minimal systemic vascular resistance changes [1]. In procurement and formulation contexts, the hydrochloride salt is strictly required to ensure aqueous processability, as the compound must be delivered via continuous intravenous infusion due to its extremely short plasma half-life of approximately 2 minutes [2]. The material is highly sensitive to alkaline environments and oxidative degradation, necessitating strict pH control (typically pH 2.5 to 5.5) and the inclusion of antioxidants such as sodium metabisulfite during manufacturing and storage [1].

Substituting Dobutamine Hydrochloride with related catecholamines like Dopamine Hydrochloride or Isoproterenol fundamentally alters hemodynamic performance and mechanism of action. Unlike Dopamine, Dobutamine does not rely on the release of endogenous norepinephrine and exerts significantly less chronotropic (heart rate-increasing) and arrhythmogenic effects at equivalent inotropic doses [1]. Furthermore, substituting the hydrochloride salt with Dobutamine free base is unviable for aqueous manufacturing; the free base is sparingly soluble in water (requiring organic solvents like DMF or DMSO), whereas the hydrochloride form achieves the >10 mg/mL aqueous solubility required for standard 12.5 mg/mL or 4 mg/mL intravenous compounding . Consequently, for applications requiring load-independent cardiac output elevation or direct aqueous formulation, Dobutamine Hydrochloride cannot be substituted.

Aqueous Solubility for Intravenous Formulation

The selection of the hydrochloride salt over the free base is dictated by strict solubility requirements in aqueous media. Dobutamine free base exhibits poor aqueous solubility, achieving only ~0.1 mg/mL in aqueous buffers without the use of organic co-solvents like DMF . In contrast, Dobutamine Hydrochloride achieves a solubility of >10 mg/mL in water and 5% dextrose solutions (with gentle heating or standard compounding techniques). This >100-fold increase in aqueous solubility is mandatory for formulating standard clinical concentrates (e.g., 12.5 mg/mL) without introducing toxic organic solvents.

Evidence DimensionAqueous Solubility
Target Compound DataDobutamine Hydrochloride (>10 mg/mL in water/D5W)
Comparator Or BaselineDobutamine free base (~0.1 mg/mL in aqueous buffer)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsRoom temperature, aqueous media vs DMF/PBS mixtures

Ensures the material can be directly compounded into standard intravenous solutions without requiring organic co-solvents.

Cardiac Output vs. Chronotropic Effect (vs. Dopamine)

In isolated working heart models and clinical settings, Dobutamine Hydrochloride demonstrates a highly differentiated hemodynamic profile compared to Dopamine Hydrochloride. At equivalent clinically relevant doses, Dobutamine increases cardiac output by up to 200% above baseline while exhibiting a significantly lower chronotropic effect (heart rate elevation) than Dopamine [1]. Dopamine's maximum doses produce a steeper, more severe increase in heart rate and rely on endogenous norepinephrine stores, whereas Dobutamine provides direct, load-independent contractility enhancement [1].

Evidence DimensionCardiac Output and Heart Rate Elevation
Target Compound DataDobutamine Hydrochloride (Up to 200% increase in cardiac output with moderate chronotropic effect)
Comparator Or BaselineDopamine Hydrochloride (Lower stroke work increase with significantly higher chronotropic effect)
Quantified DifferenceSignificantly greater stroke volume and cardiac output per unit of heart rate increase (P < 0.001)
ConditionsIsolated working heart models under constant ventricular loading; doses 2.5 to 10 mcg/kg/min

Critical for cardiovascular research and critical care formulations where increasing contractility without inducing severe tachycardia is required.

pH-Dependent Stability and Oxidation Constraints

The processability and shelf-life of Dobutamine Hydrochloride are strictly governed by pH. In alkaline conditions (pH 11-13), dobutamine solutions undergo rapid oxidation and degradation[1]. However, when formulated in 5% dextrose or normal saline at an acidic pH (2.5 to 5.5), the hydrochloride salt demonstrates high quantitative stability. High-performance liquid chromatography (HPLC) assays confirm that 4 mg/mL dobutamine hydrochloride admixtures retain 98.5% to 102.6% of their initial concentration for 30 to 42 days at 5°C and 23°C when protected from light [2]. Discoloration (pink shift) may occur due to trace oxidation, but potency remains within specification if pH and antioxidant levels are maintained [1].

Evidence DimensionChemical Stability in Solution
Target Compound DataDobutamine HCl at pH 2.5-5.5 (>98.5% retention at 30 days, 23°C)
Comparator Or BaselineDobutamine HCl at pH > 11 (Rapid oxidation and complete degradation)
Quantified DifferenceStrict requirement for acidic formulation to prevent catechol oxidation
Conditions4 mg/mL in 5% Dextrose, stored at 5°C and 23°C, protected from light

Dictates the necessity of acidic diluents and antioxidants (e.g., sulfites) in manufacturing ready-to-use intravenous products.

Adrenergic Receptor Binding Selectivity (vs. Isoproterenol)

Dobutamine Hydrochloride serves as a standard for balanced, β1-dominant inotropy, distinguishing it from non-selective agonists like Isoproterenol. In radioligand binding assays using myocardial membranes, Dobutamine exhibits a Ki of approximately 645 nM for β1-receptors, with a β1/β2 selectivity ratio of ~1.1, whereas Isoproterenol shows a much higher, non-selective affinity (Ki ~14.1 nM for β1, ratio 1.5) [1]. Because Dobutamine's (+)- and (-)-enantiomers offset each other's vascular α1 effects, the net result is targeted cardiac stimulation without the profound, uncontrolled systemic vasodilation characteristic of Isoproterenol [1].

Evidence DimensionReceptor Binding Affinity (Ki) and Vascular Effect
Target Compound DataDobutamine Hydrochloride (Ki ~645 nM for β1, balanced vascular effects)
Comparator Or BaselineIsoproterenol (Ki ~14.1 nM for β1, profound systemic vasodilation)
Quantified DifferenceTargeted inotropy via enantiomeric balance vs. non-selective massive vasodilation
ConditionsRadioligand binding assays (3H-dihydroalprenolol) in rat heart/lung membranes

Validates its use as a highly controlled pharmacological stress agent in cardiovascular device testing and receptor screening assays.

Intravenous Formulation Compounding and Additive Services

Due to its >10 mg/mL aqueous solubility and validated stability in acidic media (pH 2.5–5.5), Dobutamine Hydrochloride is the mandatory form for manufacturing ready-to-use intravenous bags and prefilled syringes (e.g., in 5% Dextrose or 0.9% NaCl). Its compatibility with antioxidants like sodium metabisulfite ensures a viable shelf-life of up to 30–42 days under refrigerated conditions, making it a staple in centralized intravenous additive services (CIVAS) [1].

Pharmacological Stress Testing in Echocardiography Models

In cardiovascular research and diagnostic modeling, Dobutamine Hydrochloride is utilized as a primary pharmacological stress agent. Its ability to increase cardiac output by up to 200% with a significantly lower chronotropic penalty than Dopamine allows researchers to isolate load-independent contractility effects without inducing confounding severe tachycardia or relying on endogenous norepinephrine stores[2].

Reference Standard in Adrenergic Receptor Screening

Because its racemic mixture provides a specific balance of α1 and β2 activity that nets a strong β1-dominant inotropic effect, Dobutamine Hydrochloride is routinely procured as a reference standard in competitive radioligand binding assays. It serves as a critical baseline for evaluating the β1/β2 selectivity and vasodilatory potential of novel cardiotonic agents and partial agonists [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

337.1444713 Da

Monoisotopic Mass

337.1444713 Da

Heavy Atom Count

23

Appearance

Grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WR771DJXV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (95.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dobutamine Hydrochloride is the hydrochloride salt form of dobutamine, a synthetic catecholamine with direct inotropic activity. Dobutamine hydrochloride, mimics the effects of dopamine and stimulates beta-1 adrenergic receptors located in the myocardium. This leads to an increase in heart rate and force and results in an increase in cardiac output.

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

52663-81-7
49745-95-1

Wikipedia

DL-dobutamine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Lv MY, Deng SL, Long XF. rhBNP therapy can improve clinical outcomes and reduce in-hospital mortality compared with dobutamine in heart failure patients: a meta-analysis. Br J Clin Pharmacol. 2016 Jan;81(1):174-85. doi: 10.1111/bcp.12788. Epub 2015 Nov 28. Review. PubMed PMID: 26382927; PubMed Central PMCID: PMC4693581.
2: Januszko-Giergielewicz B, Dębska-Ślizień A, Górny J, Kozak J, Oniszczuk K, Gromadziński L, Dorniak K, Dudziak M, Malinowski P, Rutkowski B. Dobutamine stress echocardiography in the diagnosis of asymptomatic ischemic heart disease in patients with chronic kidney disease--review of literature and single-center experience. Transplant Proc. 2015 Mar;47(2):295-303. doi: 10.1016/j.transproceed.2014.11.034. Review. PubMed PMID: 25769563.
3: Joyce E, Delgado V, Bax JJ, Marsan NA. Advanced techniques in dobutamine stress echocardiography: focus on myocardial deformation analysis. Heart. 2015 Jan;101(1):72-81. doi: 10.1136/heartjnl-2013-303850. Epub 2014 Apr 23. Review. PubMed PMID: 24760702.
4: Gupta S, Donn SM. Neonatal hypotension: dopamine or dobutamine? Semin Fetal Neonatal Med. 2014 Feb;19(1):54-9. doi: 10.1016/j.siny.2013.09.006. Epub 2013 Oct 5. Review. PubMed PMID: 24100169.
5: Mielgo V, Valls i Soler A, Rey-Santano C. Dobutamine in paediatric population: a systematic review in juvenile animal models. PLoS One. 2014 Apr 22;9(4):e95644. doi: 10.1371/journal.pone.0095644. eCollection 2014. Review. PubMed PMID: 24755688; PubMed Central PMCID: PMC3995779.
6: Nguyen P, Plotkin J, Fishbein TM, Laurin JM, Satoskar R, Shetty K, Taylor AJ. Dobutamine stress echocardiography in patients undergoing orthotopic liver transplantation: a pooled analysis of accuracy, perioperative and long term cardiovascular prognosis. Int J Cardiovasc Imaging. 2013 Dec;29(8):1741-8. doi: 10.1007/s10554-013-0275-x. Epub 2013 Aug 23. Review. PubMed PMID: 23974907.
7: Nguyen J, Juneman E, Movahed MR. The value of β-blockers administration during recovery phase of dobutamine stress echocardiography: a review. Echocardiography. 2013 Jul;30(6):723-9. doi: 10.1111/echo.12201. Epub 2013 Apr 8. Review. PubMed PMID: 23560565.
8: Passos LC, Barbosa AC, Oliveira MG, Santos EG Jr. Is there evidence favoring the use of beta-blockers and dobutamine in acute heart failure? Arq Bras Cardiol. 2013 Feb;100(2):190-7. Review. English, Portuguese. PubMed PMID: 23503830.
9: Shah SP, Chaudhry GM. Intracranial hemorrhage as a complication of dobutamine stress echocardiography: case report and review of the literature. Echocardiography. 2012 May;29(5):E119-21. doi: 10.1111/j.1540-8175.2011.01623.x. Review. PubMed PMID: 22537238.
10: Tacon CL, McCaffrey J, Delaney A. Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials. Intensive Care Med. 2012 Mar;38(3):359-67. doi: 10.1007/s00134-011-2435-6. Epub 2011 Dec 8. Review. PubMed PMID: 22160239.
11: Kato M, Hirayama A. [Combination therapy; dobutamine and milrinone]. Nihon Rinsho. 2011 Nov;69 Suppl 9:428-33. Review. Japanese. PubMed PMID: 22724242.
12: Szymanski C, Pierard L, Lancellotti P. Imaging techniques in coronary atherosclerotic disease: dobutamine stress echocardiography--evidence and perspectives. J Cardiovasc Med (Hagerstown). 2011 Aug;12(8):543-53. doi: 10.2459/JCM.0b013e32834853f8. Review. PubMed PMID: 21709580.
13: Charoenpanichkit C, Hundley WG. The 20 year evolution of dobutamine stress cardiovascular magnetic resonance. J Cardiovasc Magn Reson. 2010 Oct 26;12:59. doi: 10.1186/1532-429X-12-59. Review. PubMed PMID: 20977757; PubMed Central PMCID: PMC2984575.
14: Geleijnse ML, Krenning BJ, Nemes A, van Dalen BM, Soliman OI, Ten Cate FJ, Schinkel AF, Boersma E, Simoons ML. Incidence, pathophysiology, and treatment of complications during dobutamine-atropine stress echocardiography. Circulation. 2010 Apr 20;121(15):1756-67. doi: 10.1161/CIRCULATIONAHA.109.859264. Review. PubMed PMID: 20404267.
15: Hakeem A, Cilingiroglu M, Leesar MA. Hemodynamic and intravascular ultrasound assessment of myocardial bridging: fractional flow reserve paradox with dobutamine versus adenosine. Catheter Cardiovasc Interv. 2010 Feb 1;75(2):229-36. doi: 10.1002/ccd.22237. Review. PubMed PMID: 19753633.
16: Geleijnse ML, Krenning BJ, van Dalen BM, Nemes A, Soliman OI, Bosch JG, Galema TW, ten Cate FJ, Boersma E. Factors affecting sensitivity and specificity of diagnostic testing: dobutamine stress echocardiography. J Am Soc Echocardiogr. 2009 Nov;22(11):1199-208. doi: 10.1016/j.echo.2009.07.006. Epub 2009 Sep 18. Review. PubMed PMID: 19766453.
17: Klaas JP, Diller CL, Harmon JV, Skarda DE. Death caused by splenic artery aneurysm rupture during dobutamine-atropine stress echocardiography: case report and literature review. Echocardiography. 2009 Jan;26(1):93-5. doi: 10.1111/j.1540-8175.2008.00755.x. Review. PubMed PMID: 19125812.
18: Tas H, Gundogdu F, Gurlertop Y, Karakelleoglu S. Dobutamine stress echocardiography and tissue synchronization imaging. Eurasian J Med. 2008 Aug;40(2):83-4. Review. PubMed PMID: 25610034; PubMed Central PMCID: PMC4261678.
19: Bangalore S, Hematpour K, Chaudhry FA. Dobutamine stress echocardiography: does it predict response to beta-blockers in patients with heart failure? Curr Heart Fail Rep. 2006 Jun;3(2):96-102. Review. PubMed PMID: 16933402.
20: Strach K, Meyer C, Schild H, Sommer T. Cardiac stress MR imaging with dobutamine. Eur Radiol. 2006 Dec;16(12):2728-38. Epub 2006 May 20. Review. PubMed PMID: 16715237.

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